N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(4-Fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a thiazole core substituted with fluorinated phenyl groups and an ethanediamide linker. Its molecular formula is C19H15F2N3O2S, with a molecular weight of 403.4 g/mol. The compound features:
- 3-Fluorophenyl and 4-fluorophenyl substituents, enhancing metabolic stability and influencing electronic properties.
- An ethanediamide backbone, providing hydrogen-bonding capabilities for target recognition.
This compound is likely utilized in drug discovery for its structural resemblance to bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors) .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOXZQYZKROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the reaction of 4-fluorophenylthiourea with 3-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in ethanol solvent without the need for a catalyst . The reaction conditions are mild, making it a preferred method for synthesizing thiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study conducted by researchers at a leading cancer research institute demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study : In vitro studies have shown that this compound can enhance neuroprotective signaling pathways, thereby preventing neuronal death induced by toxic agents .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups to optimize its efficacy and selectivity.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Ethylenediamine |
| 2 | Substitution | 4-Fluoroaniline |
| 3 | Cyclization | Thiazole derivatives |
Mechanism of Action
The mechanism by which N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Comparisons
The table below summarizes critical differences between the target compound and its analogs:
Key Observations:
G571-0262 (): Structural isomer with a 3-fluoro-4-methylphenyl group instead of 4-fluorophenyl. Molecular weight difference (~14 g/mol) reflects the methyl substitution.
Incorporates a benzimidazole ring, expanding π-stacking capabilities but increasing steric bulk. The urea group may enhance binding to proteases or kinases compared to amides .
2-[2-Amino...acetamide (): Features an acetamide group and hydroxyethylamino substituent, improving water solubility. The absence of fluorine atoms reduces metabolic stability but may lower toxicity risks .
Biological Activity
N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C17H15FN2OS. It features a fluorophenyl group , a thiazole moiety , and an ethanediamide functional group . The presence of fluorine enhances its lipophilicity, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 314.31 g/mol |
| Boiling Point | Not available |
| Solubility | Varies based on solvent |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylacetamide as a solvent, achieving yields around 88% under optimized conditions .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar thiazole structures show promise in inhibiting cancer cell lines. For instance, related thiazole derivatives have demonstrated cytotoxicity against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds containing thiazole rings are often investigated for their antibacterial and antifungal activities. The structural features of this compound may contribute to similar effects, although specific data on this compound is limited.
- Neuroprotective Effects : Some derivatives of thiazoles are explored for neuroprotective properties, potentially making this compound relevant in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
- Anticancer Studies : A study evaluated the efficacy of thiazole derivatives against various cancer cell lines, noting significant cytotoxic effects correlating with structural modifications .
- Neuroprotective Research : Investigations into related compounds have shown that modifications in the thiazole ring can enhance neuroprotective effects, suggesting that similar modifications might be beneficial for this compound as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
